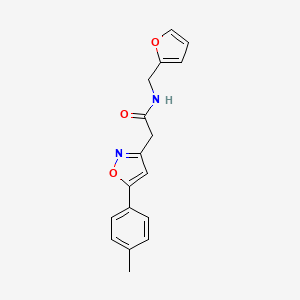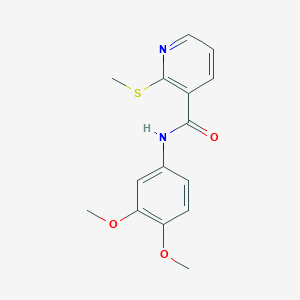
5-Bromo-N3,N3-dimethylpyridine-2,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine is 1S/C7H9BrN2/c1-4-5 (2)7 (9)10-3-6 (4)8/h3H,1-2H3, (H2,9,10) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical form of 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine is solid . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Complex Formation Research into 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine and related compounds has explored various synthetic methodologies and their potential for forming complexes with different elements or as part of larger molecular structures. For example, the reaction of 5-bromo-N,N-dimethylpyrimidin-2-amine with butyllithium produces tetramethyl bipyrimidine derivatives, indicating its utility in constructing complex heterocyclic compounds (Kowalewski et al., 1981). Additionally, studies on the reactivity of pyrrole pigments have shown that certain derivatives can undergo electrophilic substitution reactions such as nitration and bromination, demonstrating the compound's versatility in chemical transformations (Daroca et al., 1984).
Crystal Structure and Interaction Analysis Investigations into the crystal structure and intermolecular interactions of compounds related to 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine reveal detailed insights into their molecular behavior. For instance, the crystal structure analysis of certain derivatives has confirmed their betaine nature, providing essential information for understanding their physical properties and potential applications in materials science (Kuhn et al., 2003). Similarly, studies on the intermolecular interactions within crystal structures, using Hirshfeld surface analysis, have elucidated the nature of atom-to-atom interactions, which is critical for designing compounds with desired properties (Barakat et al., 2017).
Halogen Bonding and Sensing Applications Recent research has also highlighted the potential of derivatives of 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine in forming halogen bonds, a type of noncovalent interaction that is increasingly recognized for its importance in supramolecular chemistry. For example, N,N'-Dibromohydantoins have been used as halogen bond donors in crystalline adducts with pyridines, demonstrating the applicability of such compounds in designing new materials with specific interaction patterns (Nicolas et al., 2016). Additionally, certain metal-organic frameworks (MOFs) incorporating bromo-substituted compounds have shown luminescence-sensing properties, indicating their potential use in detecting metal ions and small molecules (Xu & Zhang, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-3-N,3-N-dimethylpyridine-2,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c1-11(2)6-3-5(8)4-10-7(6)9/h3-4H,1-2H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMCIMKHUJCTMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=CC(=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


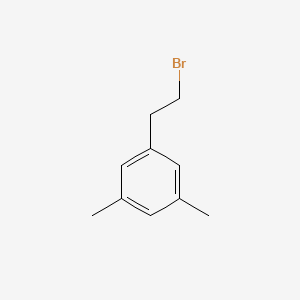
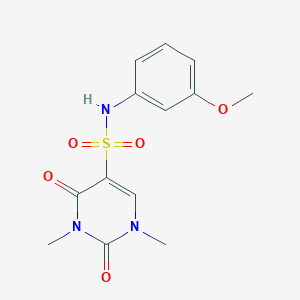
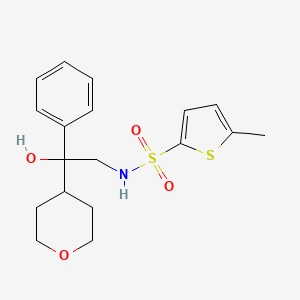
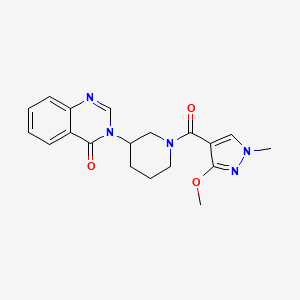
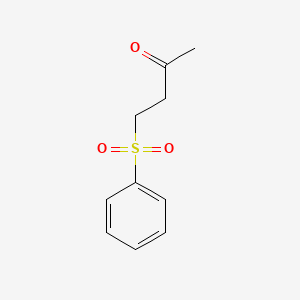

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylquinoxaline-2-carboxamide](/img/structure/B2984769.png)
![3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-(2-phenylethyl)propanamide](/img/structure/B2984772.png)
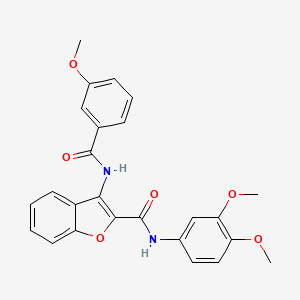
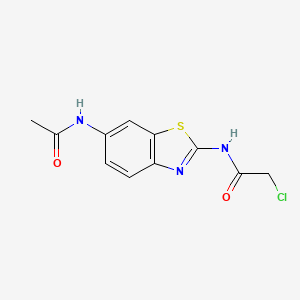
![4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2984776.png)
